molecular formula C37H76 B13778905 13,17-Dimethylpentatriacontane CAS No. 56987-85-0

13,17-Dimethylpentatriacontane

Cat. No.: B13778905
CAS No.: 56987-85-0
M. Wt: 521.0 g/mol
InChI Key: FBQBKKKEWJOATA-UHFFFAOYSA-N
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Description

13,17-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C37H76. This compound is notable for its role as a sex pheromone in certain species of tsetse flies, specifically Glossina pallidipes . The compound’s structure consists of a pentatriacontane backbone with methyl groups attached at the 13th and 17th carbon positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13,17-Dimethylpentatriacontane typically involves starting materials such as optically pure ®-(+)-citronellic acid . The synthetic route includes esterification, epoxidation, and periodic acid oxidation, followed by Wittig olefination . The process involves the preparation of two enantiomers from the starting material and combining them using the dianion of methyl acetoacetate as a connector .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis in a laboratory setting provides a foundation for potential scale-up. The use of optically pure starting materials and precise reaction conditions are crucial for achieving the desired stereoisomers.

Chemical Reactions Analysis

Types of Reactions: 13,17-Dimethylpentatriacontane primarily undergoes reactions typical of hydrocarbons, such as:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: Although less common for long-chain hydrocarbons, reduction reactions can convert double bonds to single bonds.

    Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogens such as chlorine (Cl2) or bromine (Br2) under UV light.

Major Products:

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

13,17-Dimethylpentatriacontane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 13,17-Dimethylpentatriacontane as a sex pheromone involves its interaction with olfactory receptors in male tsetse flies. The compound triggers a behavioral response, leading to increased sexual activity . The molecular targets are specific olfactory receptors that recognize the unique structure of the pheromone.

Comparison with Similar Compounds

Comparison: 13,17-Dimethylpentatriacontane is unique due to its specific methylation pattern, which is crucial for its biological activity. Compared to other similar compounds, it has a distinct role in the pheromone communication system of Glossina pallidipes .

Properties

CAS No.

56987-85-0

Molecular Formula

C37H76

Molecular Weight

521.0 g/mol

IUPAC Name

13,17-dimethylpentatriacontane

InChI

InChI=1S/C37H76/c1-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-33-37(4)35-31-34-36(3)32-29-27-25-23-16-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3

InChI Key

FBQBKKKEWJOATA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC

Origin of Product

United States

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